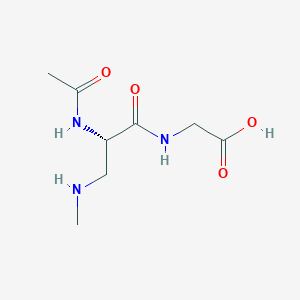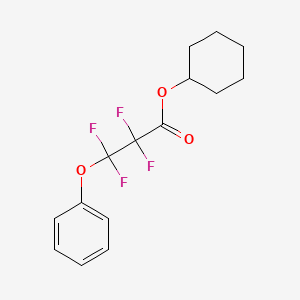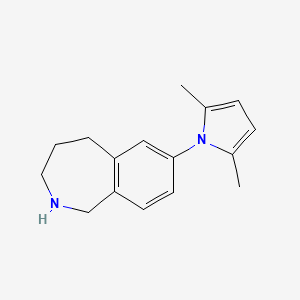![molecular formula C18H16O2 B12591150 Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate CAS No. 515136-91-1](/img/structure/B12591150.png)
Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[221]hept-5-en-2-yl naphthalene-2-carboxylate is an organic compound that features a bicyclic structure fused with a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate typically involves the esterification of naphthalene-2-carboxylic acid with Bicyclo[2.2.1]hept-5-en-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce naphthalene-2-methanol derivatives.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.
Naphthalene-2-carboxylic acid: A precursor in the synthesis of various organic compounds.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate is unique due to its combined bicyclic and naphthalene structures, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring rigidity and specific spatial configurations .
Propriétés
Numéro CAS |
515136-91-1 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]hept-5-enyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H16O2/c19-18(20-17-10-12-5-6-15(17)9-12)16-8-7-13-3-1-2-4-14(13)11-16/h1-8,11-12,15,17H,9-10H2 |
Clé InChI |
OOQYRBYQRXEHBI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)OC(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)


![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)



![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)

